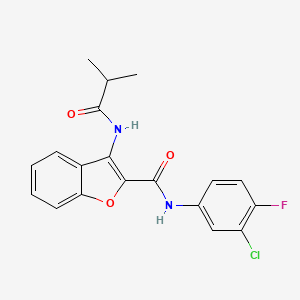
N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insight into the potential characteristics of the compound . The first paper describes the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, which are structurally related to the target compound due to the presence of a benzene-carboxamide moiety . The second paper discusses a novel carbacylamidophosphate, which, while not structurally similar, involves the synthesis of an amide derivative, which is a functional group present in the target compound .
Synthesis Analysis
The synthesis of related compounds involves the coupling of an amine with carboxylic acids or their derivatives using coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . This method could potentially be applied to the synthesis of "N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide" by coupling the appropriate amine and carboxylic acid derivatives. The synthesis of the carbacylamidophosphate compound involved reacting a phosphoramidic dichloride with an amine , which suggests that similar activation and coupling strategies could be employed for the synthesis of amide bonds in the target compound.
Molecular Structure Analysis
While the exact molecular structure of "N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide" is not provided, the papers offer insights into the structural characterisation of related compounds. The N-(ferrocenylmethyl)benzene-carboxamide derivatives were characterised using various spectroscopic techniques, including NMR and mass spectrometry . Single-crystal X-ray crystallography was also used to determine the structure of one derivative . Similarly, the carbacylamidophosphate compound's structure was elucidated using single-crystal X-ray diffraction . These techniques would likely be applicable for determining the molecular structure of the target compound.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions for the target compound. However, the cytotoxic effects of the N-(ferrocenylmethyl)benzene-carboxamide derivatives on a breast cancer cell line suggest that related compounds could also exhibit biological activity . The intermolecular hydrogen bonding observed in the crystal structure of the carbacylamidophosphate compound indicates that the target compound may also engage in similar interactions due to the presence of amide groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide" are not directly reported in the papers. However, the spectroscopic data provided for the related compounds, including NMR and FTIR, would be relevant for determining properties such as purity, molecular identity, and functional group presence . The crystallographic data could provide information on the compound's solid-state properties, such as molecular packing and potential for hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones explored a reaction leading to various 2-substituted derivatives. Derived carboxamides exhibited potent cytotoxicity against certain cancer cell lines, demonstrating the relevance of such compounds in the development of potential anticancer agents (Deady et al., 2005).
Another study focused on the synthesis, structural characterisation, and biological activity of N-(ferrocenylmethyl)benzene-carboxamide derivatives. These compounds showed cytotoxic effects on breast cancer cell lines, underscoring the potential of carboxamide derivatives in cancer research (Kelly et al., 2007).
Biological Activities and Mechanisms
Research on the synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and their isomers revealed relationships between structure and antiallergic activity, providing insights into the design of potent antiallergic compounds (Ford et al., 1986).
A study on inhibitors of NF-kappaB and AP-1 gene expression investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives. This research is significant for understanding how modifications to the pyrimidine portion of compounds can influence their ability to modulate critical transcription factors involved in inflammation and cancer (Palanki et al., 2000).
Wirkmechanismus
Target of Action
The compound N-(3-chloro-4-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide, also known as N-(3-chloro-4-fluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system and is involved in various neurological disorders .
Mode of Action
As a PAM, this compound enhances the response of mGlu4 to its natural ligand, glutamate .
Biochemical Pathways
The activation of mGlu4 by glutamate and its PAMs can influence several downstream biochemical pathways. These include inhibition of cyclic AMP formation, modulation of calcium and potassium channels, and activation of the mitogen-activated protein kinase pathway . These pathways play key roles in neuronal excitability, synaptic plasticity, and neuroprotection .
Pharmacokinetics
It has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species .
Result of Action
The activation of mGlu4 by this compound can lead to various molecular and cellular effects. In preclinical rodent models of Parkinson’s disease, mGlu4 PAMs have shown efficacy . This suggests that the compound may have potential therapeutic effects in neurological disorders where mGlu4 is implicated .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-10(2)18(24)23-16-12-5-3-4-6-15(12)26-17(16)19(25)22-11-7-8-14(21)13(20)9-11/h3-10H,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVPEDPJBQCALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)
![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)
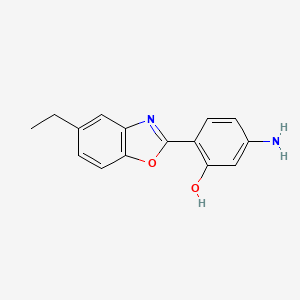
![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)

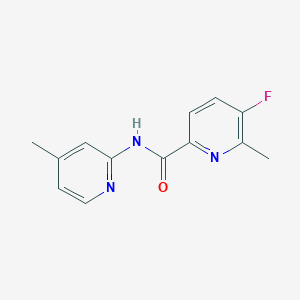
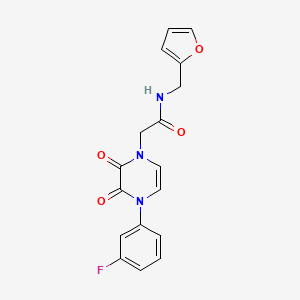
![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)
![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)
![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)
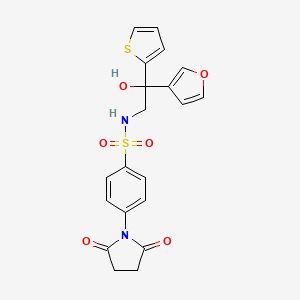
![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)